![molecular formula C11H9FN2O2S B3010252 [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 354124-90-6](/img/structure/B3010252.png)

[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

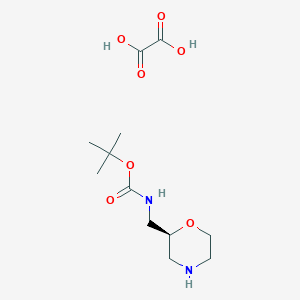

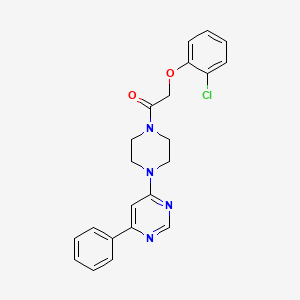

“[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound used in proteomics research applications . It has a molecular formula of C11H9FN2O2S and a molecular weight of 252.26 .

Synthesis Analysis

The synthesis of compounds similar to “[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” has been reported in the literature. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Scientific Research Applications

- Biologically Active Compounds : Researchers have explored thiophene derivatives as potential biologically active compounds. These analogs play a crucial role in medicinal chemistry by improving advanced compounds with diverse biological effects .

- mGluR5 Modulation : (S)-3-Amino-2-(4-fluorophenyl)propanoic acid has been investigated as a probe to study the structure and function of metabotropic glutamate receptor 5 (mGluR5) and its role in synaptic plasticity and neurological disorders.

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based molecules play a role in fabricating OLEDs .

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions lead to aminothiophenes and other valuable compounds .

- The crystal structure of [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB) has been confirmed by single-crystal X-ray diffraction (SC-XRD). The asymmetric unit contains two crystallographically different molecules .

Medicinal Chemistry and Drug Development

Material Science and Organic Electronics

Pharmacological Properties

Synthetic Chemistry

Crystallography and Structural Studies

Enzymatic Synthesis of Chiral Compounds

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, leading to diverse therapeutic effects.

Mode of Action

For instance, they can act as inhibitors, activators, or modulators, depending on the specific target and the derivative’s structure . The presence of the fluorophenylamino group may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Pharmacokinetics

One study suggests that a similar compound displays good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound may have favorable bioavailability and distribution characteristics.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels. These effects could include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. It’s worth noting that one source suggests that flufenacet, a compound with a similar structure, may be persistent in soil and water/sediment systems under certain conditions , which could potentially influence its action and efficacy.

properties

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMOQDZYPOFTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)